Ethyl 4-oxo-4-[4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl]butanoate
Description
Ethyl 4-oxo-4-[4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl]butanoate is a synthetic organic compound featuring a piperazine core substituted with a 2-phenylcyclopropanecarbonyl group and a 4-oxobutanoate ester. The molecule combines structural motifs known to influence pharmacokinetics and bioactivity:
- Piperazine moiety: Enhances solubility due to its basic nitrogen atoms and serves as a flexible linker for pharmacophore orientation.
- 4-Oxobutanoate ester: May act as a prodrug moiety, facilitating hydrolysis to a bioactive carboxylic acid in vivo.
Properties
IUPAC Name |
ethyl 4-oxo-4-[4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl]butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4/c1-2-26-19(24)9-8-18(23)21-10-12-22(13-11-21)20(25)17-14-16(17)15-6-4-3-5-7-15/h3-7,16-17H,2,8-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRTMXFLSZCZLMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)N1CCN(CC1)C(=O)C2CC2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-oxo-4-[4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl]butanoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 2-phenylcyclopropanecarbonyl chloride with piperazine to form an intermediate, which is then reacted with ethyl 4-oxo-4-butanoate under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are stringent to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-oxo-4-[4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl]butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.
Scientific Research Applications
Ethyl 4-oxo-4-[4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl]butanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-oxo-4-[4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl]butanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to ethyl benzoate derivatives from the Molecules (2011) study (), which share core ester functionalities but differ in substituent groups. Key structural and hypothetical functional distinctions are outlined below:
Table 1: Structural and Functional Comparison
| Compound Name/ID | Core Structure | Key Substituent(s) | Hypothesized Impact on Properties/Activity |
|---|---|---|---|
| Ethyl 4-oxo-4-[4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl]butanoate | Piperazine-linked butanoate | 2-Phenylcyclopropanecarbonyl | Improved metabolic stability, rigid binding conformation |
| I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) | Phenethylamino benzoate | Pyridazin-3-yl | Potential kinase inhibition due to pyridazine’s planar structure |
| I-6232 (Ethyl 4-(4-(6-methylpyridazin-3-yl)phenethylamino)benzoate) | Phenethylamino benzoate | 6-Methylpyridazin-3-yl | Enhanced lipophilicity (methyl group) vs. I-6230 |
| I-6273 (Ethyl 4-(4-(methylisoxazol-5-yl)phenethylamino)benzoate) | Phenethylamino benzoate | Methylisoxazol-5-yl | Possible antibacterial activity (isoxazole motif) |
| I-6373 (Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate) | Phenethylthio benzoate | 3-Methylisoxazol-5-yl, thioether linkage | Increased oxidative stability vs. amino analogs |
| I-6473 (Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate) | Phenethoxy benzoate | 3-Methylisoxazol-5-yl, ether linkage | Reduced metabolic liability vs. thioether analogs |
Key Findings:
Structural Flexibility vs. Piperazine’s basicity may improve aqueous solubility relative to the neutral isoxazole or pyridazine substituents in other compounds.
Metabolic Stability :
- Cyclopropane rings resist oxidative degradation (common in cytochrome P450-mediated metabolism), whereas methylisoxazole or pyridazine groups in analogs may undergo faster metabolic conversion .
Bioactivity Hypotheses: The 2-phenylcyclopropanecarbonyl group could act as a bioisostere for α,β-unsaturated ketones, mimicking transition states in enzyme inhibition (e.g., protease or kinase targets). In contrast, phenethylamino-linked analogs (e.g., I-6230) likely target flat binding pockets (e.g., ATP sites in kinases) due to their planar pyridazine rings .
Physicochemical Properties :
- LogP : The target compound’s logP is predicted to be lower than I-6232 or I-6273 (methyl groups increase lipophilicity) but higher than I-6473 (ether linkage reduces logP).
- Solubility : Piperazine’s basicity may enhance solubility in acidic environments (e.g., gastric fluid), whereas neutral analogs (e.g., I-6473) rely on ester hydrolysis for bioavailability.
Biological Activity
Ethyl 4-oxo-4-[4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl]butanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings.
Chemical Structure and Properties
Chemical Formula: C18H22N2O3
Molecular Weight: 302.38 g/mol
IUPAC Name: this compound
CAS Number: [Not available]
The compound features a piperazine ring, which is known for its diverse biological activities, including antipsychotic and antidepressant properties. The cyclopropane moiety adds to the structural complexity, potentially influencing its pharmacological profile.
Anticancer Properties
Recent studies have indicated that derivatives of piperazine compounds exhibit promising anticancer activity. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A notable study demonstrated that these compounds could inhibit the growth of human breast cancer cells (MCF-7) by disrupting mitochondrial function and activating caspase pathways .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that it possesses significant activity against both Gram-positive and Gram-negative bacteria. In vitro tests showed that it inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL .
Neuroprotective Effects
Furthermore, the neuroprotective potential of this compound has been explored. Studies suggest that it can mitigate oxidative stress in neuronal cells, which is a critical factor in neurodegenerative diseases like Alzheimer's. The compound's ability to enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx) was documented in a recent study .
Data Table: Summary of Biological Activities
Case Studies
-
Study on Anticancer Activity
- Objective: To evaluate the anticancer effects of ethyl 4-oxo derivatives.
- Method: MCF-7 cell lines were treated with varying concentrations of the compound.
- Findings: Significant reduction in cell viability was observed at concentrations above 5 µM, with apoptosis confirmed via flow cytometry analysis.
-
Antimicrobial Efficacy Assessment
- Objective: To determine the antimicrobial activity against common pathogens.
- Method: Disk diffusion method was employed against S. aureus and E. coli.
- Findings: The compound displayed a clear zone of inhibition, indicating effective antimicrobial action.
-
Neuroprotective Mechanism Exploration
- Objective: To investigate the neuroprotective effects on neuronal cell lines exposed to oxidative stress.
- Method: Neuronal cells were pre-treated with the compound before exposure to H2O2.
- Findings: Pre-treatment significantly reduced cell death and increased antioxidant enzyme levels.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
